(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
Description
This compound is a hybrid organic molecule featuring a piperidine ring linked to a 1,3,4-thiadiazole moiety via an ether bond, combined with a 1-(4-chlorophenyl)cyclopentyl ketone group. The thiadiazole ring is known for its electron-deficient properties and bioisosteric compatibility with heterocycles like triazoles, while the piperidine and cyclopentyl groups may enhance solubility and target binding .
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c20-15-5-3-14(4-6-15)19(9-1-2-10-19)17(24)23-11-7-16(8-12-23)25-18-22-21-13-26-18/h3-6,13,16H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKVXEYHITUJAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=NN=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved through the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent . The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiadiazole intermediate .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .
Chemical Reactions Analysis
Types of Reactions
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperidine or cyclopentyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone involves its interaction with specific molecular targets and pathways. The thiadiazole ring can disrupt DNA replication processes, inhibiting the growth of bacterial and cancer cells . Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, general comparisons can be inferred based on structural motifs:
Thiadiazole-Containing Compounds
Thiadiazoles are widely studied for their antimicrobial and antitumor activities. For example:
- Zygocaperoside (from Zygophyllum fabago) contains a glycoside structure but lacks the thiadiazole-piperidine linkage seen in the target compound .
- Sulfamethizole (a sulfonamide antibiotic) shares the 1,3,4-thiadiazole core but differs in functional groups and lacks the cyclopentyl-chlorophenyl moiety.
Piperidine-Based Analogues
Piperidine derivatives are common in CNS-targeting drugs. For instance:
- Risperidone (antipsychotic) contains a piperidine ring but paired with a benzisoxazole group, contrasting with the thiadiazole-ether linkage.
- Sitagliptin (antidiabetic) uses a piperazine ring instead, highlighting the importance of nitrogen positioning.
| Parameter | Target Compound | Sitagliptin |
|---|---|---|
| Nitrogen Arrangement | Piperidine (single N) | Piperazine (two N atoms) |
| Pharmacological Target | Unknown | DPP-4 enzyme inhibitor |
Limitations of Current Evidence
The provided sources lack direct data on the target compound or its analogs:
- focuses on glycosides and flavonoids from Z. fabago, unrelated to the thiadiazole-piperidine structure .
Recommended Research Directions
Synthetic Characterization : Employ NMR and UV spectroscopy (as in ) to elucidate the compound’s structure and compare it with thiadiazole-piperidine hybrids .
Toxicity Profiling : Utilize frameworks like the Toxics Release Inventory (TRI) to assess environmental risks post-synthesis .
Bioactivity Screening: Compare with known thiadiazole drugs (e.g., acetazolamide) for enzyme inhibition or antimicrobial effects.
Biological Activity
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule that combines a thiadiazole ring with a piperidine structure and a chlorophenyl-cyclopentyl moiety. This unique combination suggests potential biological activities, particularly in medicinal chemistry. The presence of the thiadiazole ring is noteworthy as it is often associated with various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Structural Features
The structural configuration of this compound includes:
- Thiadiazole Ring : Known for its bioactivity, particularly in enzyme inhibition and receptor modulation.
- Piperidine Ring : Commonly found in many drugs, contributing to analgesic and anti-inflammatory properties.
- Chlorophenyl-Cyclopentyl Group : This moiety may enhance lipophilicity and biological activity.
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Thiadiazole derivatives often show significant antibacterial properties. |
| Anti-inflammatory | Piperidine derivatives are recognized for their ability to reduce inflammation. |
| Anticancer | Thiadiazoles have been linked to anticancer properties in various studies. |
Antimicrobial Activity
Studies have shown that similar thiadiazole-containing compounds exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The specific compound's potential for antibacterial action warrants further investigation.
Anti-inflammatory and Anticancer Properties
Thiadiazoles are known to act as enzyme inhibitors, which can play a significant role in cancer treatment by inhibiting tumor growth . The anti-inflammatory effects may also be attributed to the piperidine structure, commonly utilized in analgesics .
Case Studies
- Antibacterial Screening : A study synthesized a series of compounds with thiadiazole and piperidine moieties, demonstrating varying levels of antibacterial activity. Some compounds showed strong inhibition against specific bacterial strains, suggesting that similar activities could be expected from the target compound .
- Enzyme Inhibition : Research has highlighted the enzyme inhibitory potential of thiadiazole derivatives. For instance, certain derivatives were found to inhibit urease effectively, which is crucial for treating infections caused by urease-producing bacteria .
- In Silico Studies : Computational docking studies have been employed to predict the interaction of similar compounds with biological targets, revealing insights into their mechanisms of action and potential therapeutic applications .
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Formation of the Thiadiazole Ring : Typically synthesized by reacting thiosemicarbazide with carbon disulfide.
- Piperidine Formation : Achieved through cyclization reactions involving suitable amines.
These synthetic routes align with established methodologies in medicinal chemistry for creating bioactive compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone, and how are reaction conditions optimized?
- Methodology :
- Step 1 : Cyclization of thiadiazole precursors (e.g., hydrazine derivatives) under controlled pH (6–8) and temperature (60–80°C) to form the 1,3,4-thiadiazol-2-yloxy group .
- Step 2 : Coupling the thiadiazole intermediate with a piperidinyl moiety via nucleophilic substitution, using catalysts like triethylamine in ethanol or DMF .
- Step 3 : Final acylation with the chlorophenyl-cyclopentyl fragment under inert atmosphere (N₂/Ar) to avoid oxidation .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Workflow :
- NMR : Confirm piperidine ring conformation (δ 3.0–4.0 ppm for axial protons) and thiadiazole C-S bonds (δ 160–170 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole cleavage .
- IR Spectroscopy : Identify carbonyl stretching (1650–1750 cm⁻¹) and C-Cl bonds (750 cm⁻¹) .
Q. What are the key physicochemical properties influencing experimental design?
- Properties :
| Property | Value/Range | Method |
|---|---|---|
| Solubility | Low in H₂O; high in DMSO | Shake-flask method |
| LogP | ~3.5 (predicted) | HPLC retention time analysis |
| Stability | Degrades above 150°C | Thermogravimetric analysis (TGA) |
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Thiadiazole Modifications : Replacement with oxadiazole reduces antimicrobial efficacy by 40% due to weaker H-bonding with target enzymes .
- Chlorophenyl Position : Para-substitution (vs. meta) enhances lipophilicity, improving blood-brain barrier penetration in neuroactivity assays .
- Piperidine Flexibility : N-methylation decreases steric hindrance, increasing binding affinity to G-protein-coupled receptors (GPCRs) by 20% .
Q. What methodologies elucidate interactions between the compound and biological targets (e.g., enzymes)?
- Biochemical Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) to kinases or proteases .
- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR tyrosine kinase) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .
Q. How can conflicting bioactivity data across studies be resolved?
- Resolution Strategies :
- Dose-Response Repetition : Conduct EC₅₀/IC₅₀ assays in triplicate across cell lines (e.g., HeLa vs. MCF-7) to assess specificity .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
- Orthogonal Assays : Cross-validate antimicrobial activity via broth microdilution and agar diffusion .
Q. What reaction mechanisms govern the compound’s participation in click chemistry or cross-coupling?
- Mechanistic Pathways :
- Suzuki-Miyaura Coupling : Thiadiazole acts as an electron-deficient partner, requiring Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/H₂O .
- Nucleophilic Aromatic Substitution : Piperidine oxygen attacks electrophilic carbons in chlorophenyl groups, with rate dependence on solvent polarity .
Q. How does the compound compare to structural analogs in preclinical studies?
- Comparative Analysis :
| Analog | Structural Variation | Bioactivity (IC₅₀, nM) | Target |
|---|---|---|---|
| Target Compound | Thiadiazole, chlorophenyl | 85 ± 12 | EGFR kinase |
| Analog A (Oxadiazole) | Oxadiazole ring | 220 ± 18 | EGFR kinase |
| Analog B (Fluorophenyl) | 4-Fluorophenyl substitution | 150 ± 9 | Serotonin receptor |
| Analog C (Pyrimidine) | Pyrimidine instead of thiadiazole | 300 ± 25 | PARP inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
